molecular formula C7H16ClNO B1433780 4-Methoxy-2-methyl-piperidine hydrochloride CAS No. 1803611-70-2

4-Methoxy-2-methyl-piperidine hydrochloride

Cat. No.: B1433780
CAS No.: 1803611-70-2
M. Wt: 165.66 g/mol
InChI Key: KMVHXBYZLIKKMN-UHFFFAOYSA-N
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Description

“4-Methoxy-2-methyl-piperidine hydrochloride” is a chemical compound with the CAS Number: 1803611-70-2 . It has a molecular weight of 165.66 and is a white solid in its physical form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H16ClNO . The InChI code and key are also provided .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 165.66 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 1 .

Scientific Research Applications

Radioligand Development for PET Imaging

Research on derivatives of piperidine, such as the synthesis and evaluation of 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate (SB-235753), demonstrates their potential as radioligands for positron emission tomography (PET). These compounds aim to facilitate the non-invasive assessment of dopamine D4 receptors, although the specific compound mentioned was not suitable for this purpose due to rapid metabolism in vivo (Matarrese et al., 2000).

Synthetic Bacteriochlorins for Near-Infrared Absorption

Incorporating spiro-piperidine units into synthetic bacteriochlorins allows for tailoring their spectral properties and enhancing their suitability for applications requiring near-infrared absorbers. This approach enables modifications at the nitrogen atoms of the spiro-piperidine units, providing a versatile platform for developing materials with specific optical characteristics (Reddy et al., 2013).

Anodic Methoxylation in Organic Synthesis

The anodic methoxylation of heterocyclic compounds, including piperidine derivatives, showcases a method for achieving specific substitution patterns. This technique contributes to the synthesis of compounds with potential applications in various chemical and pharmaceutical contexts (Duquet et al., 2010).

Pharmacological and Biological Activities

Derivatives of 4-piperidone, synthesized through various chemical reactions, have been investigated for their pharmacological properties, including analgesic, local anaesthetic, and antifungal activities. Such studies underline the potential of piperidine derivatives in developing new therapeutic agents (Rameshkumar et al., 2003).

Novel Antioxidant and Antimicrobial Agents

The synthesis of novel oxime esters based on piperidin-4-one cores and their subsequent evaluation for antioxidant and antimicrobial activities illustrate the potential of piperidine derivatives in creating compounds with significant biological properties. This research provides a foundation for further exploration of these compounds in pharmaceutical applications (Harini et al., 2014).

Properties

IUPAC Name

4-methoxy-2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVHXBYZLIKKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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